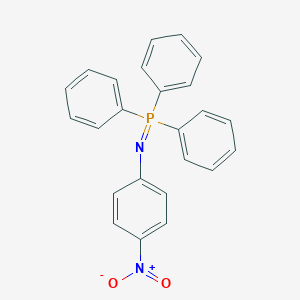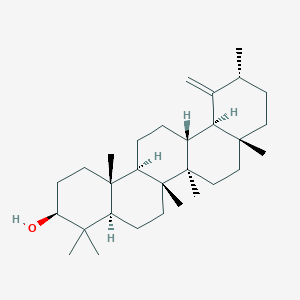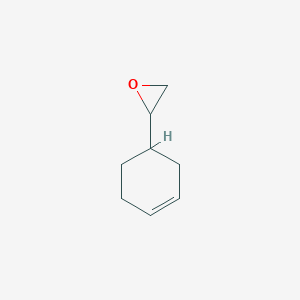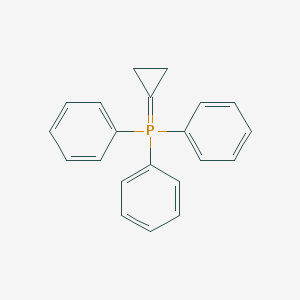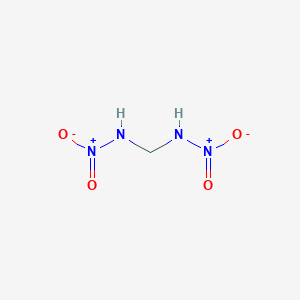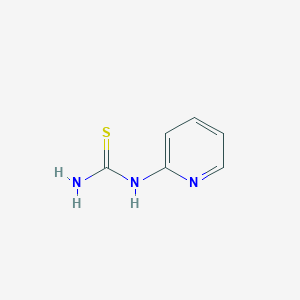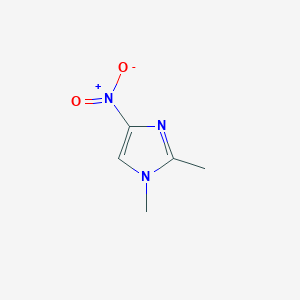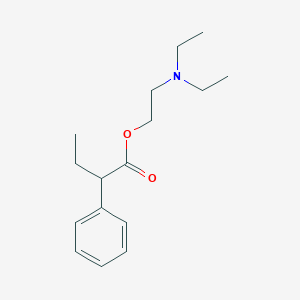
Isopropyl 4-methylphenyl sulfide
Overview
Description
Isopropyl 4-methylphenyl sulfide: is an organic compound with the molecular formula C₁₀H₁₄S and a molecular weight of 166.283 g/mol . This compound is also known by other names such as Sulfide, isopropyl p-tolyl , Isopropyl p-cresyl sulfide , and Isopropyl p-tolyl sulfide . It is characterized by the presence of a benzene ring substituted with a methyl group and an isopropylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 4-methylphenyl sulfide typically involves the reaction of p-tolyl chloride with isopropyl mercaptan in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isopropyl 4-methylphenyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include and .
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as .
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents include and .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens, nitrating agents
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol
Substitution: Substituted benzene derivatives
Scientific Research Applications
Chemistry: Isopropyl 4-methylphenyl sulfide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals .
Medicine: Its derivatives are being investigated for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of Isopropyl 4-methylphenyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the isopropylthio group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This compound can also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
- Benzene, 1-methyl-4-(1-methylethyl)thio-
Benzene, 1-methyl-4-(1-methylethenyl)-: (p-Cymene)
Benzene, 1-methyl-4-(1-methylethyl)-: (Cumene)
Comparison: Isopropyl 4-methylphenyl sulfide is unique due to the presence of the isopropylthio group, which imparts distinct chemical and biological properties. Compared to p-Cymene and Cumene, this compound exhibits different reactivity patterns and interactions with biological targets. The sulfur atom in the isopropylthio group enhances its ability to participate in redox reactions and form covalent bonds with proteins, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
1-methyl-4-propan-2-ylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDBBXHXMUZFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164159 | |
| Record name | Benzene, 1-methyl-4-((1-methylethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14905-81-8 | |
| Record name | Benzene, 1-methyl-4-((1-methylethyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014905818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methyl-4-((1-methylethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



